molecular formula C6H6BrNO B185299 5-Bromo-2-hydroxy-4-methylpyridine CAS No. 164513-38-6

5-Bromo-2-hydroxy-4-methylpyridine

Cat. No. B185299
M. Wt: 188.02 g/mol
InChI Key: BYGNXKDNIFHZHQ-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-4-methylpyridine, also known as 5-bromo-4-methyl-1,2-dihydropyridin-2-one, is a chemical compound used for medicinal purposes . It is an important intermediate in organic synthesis, with applications such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .


Synthesis Analysis

The synthesis of 5-Bromo-2-hydroxy-4-methylpyridine has been reported in several studies. For instance, an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . Another synthesis method involves the use of reduced iron powder and glacial acetic acid .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-hydroxy-4-methylpyridine is C6H6BrNO . The molecular weight is 188.02 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-2-hydroxy-4-methylpyridine are not detailed in the search results, it’s worth noting that this compound can be used as a building block in various chemical reactions .


Physical And Chemical Properties Analysis

5-Bromo-2-hydroxy-4-methylpyridine is a solid substance . It has a melting point of 198-202°C . It is slightly soluble in water .

Scientific Research Applications

  • Synthesis of Ligands for Metal Complexation : Charbonnière, Weibel, and Ziessel (2001) describe the synthesis of mono-, bis-, and tris-tridentate ligands starting from a similar compound, 5'-methyl-6-bromo-2,2'-bipyridine. These ligands are particularly suited for the complexation of lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).

  • Development of Novel Pyridine Derivatives : Ahmad et al. (2017) conducted palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. These compounds showed potential as chiral dopants for liquid crystals and displayed various biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

  • Halogen Migration in Halogeno-Derivatives : Hertog and Schogt (2010) studied the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine, leading to compounds like 5-bromo-3-chloro-2,4-dihydroxypyridine. Such studies are crucial for understanding reaction mechanisms in organic synthesis (Hertog & Schogt, 2010).

  • Large-Scale Synthesis Methodology : Morgentin et al. (2009) developed an efficient method for the synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. Their approach utilized 5-bromo-2-chloropyridine for large-scale synthesis, demonstrating the compound's utility in industrial applications (Morgentin et al., 2009).

  • Synthesis of Bioactive Compounds : Pişkin, Canpolat, and Öztürk (2020) synthesized novel zinc(II) phthalocyanine derivatives with potential applications in photodynamic therapy for cancer treatment. These compounds, containing 5-bromo-2-hydroxy-3-methoxybenzylidene)amino groups, showed high singlet oxygen quantum yield, which is crucial for Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 5-Bromo-2-hydroxy-4-methylpyridine are not detailed in the search results, it is used for medicinal purposes , suggesting potential applications in pharmaceutical research and development.

Relevant Papers Several papers related to 5-Bromo-2-hydroxy-4-methylpyridine were found during the search. For instance, one paper discusses the selection of boron reagents for Suzuki–Miyaura coupling . Another paper mentions the use of 5-Bromo-2-hydroxy-4-methylpyridine as a building block for the β -alanine moiety of an αvβ3 antagonist .

properties

IUPAC Name

5-bromo-4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGNXKDNIFHZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356137
Record name 5-Bromo-2-hydroxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydroxy-4-methylpyridine

CAS RN

164513-38-6
Record name 5-Bromo-2-hydroxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-hydroxy-4-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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